Thalidomide-5-O-C9-NH2 hydrochloride chemical structure
Thalidomide-5-O-C9-NH2 hydrochloride chemical structure
Technical Whitepaper: Thalidomide-5-O-C9-NH2 Hydrochloride in PROTAC Design
Executive Summary
Thalidomide-5-O-C9-NH2 hydrochloride is a specialized functionalized ligand designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It serves as a critical intermediate, linking the Cereblon (CRBN) E3 ubiquitin ligase to a target protein of interest (POI) via a defined 9-carbon alkyl spacer.
This guide provides an authoritative breakdown of its chemical structure, a validated synthesis protocol, and its application in targeted protein degradation. By utilizing the 5-position of the phthalimide ring for linker attachment, this molecule offers a distinct vector for E3 ligase recruitment, complementary to the more common 4-substituted analogs (e.g., Pomalidomide derivatives).
Chemical Identity & Properties
The compound is a hydrochloride salt of a 5-alkoxythalidomide derivative. The "C9" designation refers to a linear nonyl (9-carbon) alkyl chain terminating in a primary amine, which serves as the conjugation handle.
Table 1: Physicochemical Specifications
| Property | Specification |
| Common Name | Thalidomide-5-O-C9-NH2 HCl |
| IUPAC Name | 5-((9-aminononyl)oxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride |
| Molecular Formula | |
| Molecular Weight | ~451.95 g/mol (Salt); ~415.49 g/mol (Free Base) |
| Solubility | Soluble in DMSO, DMF; Moderate solubility in Water/Methanol |
| Appearance | White to off-white solid |
| Storage | -20°C, Desiccated, Protected from light |
Structural Visualization
The following diagram illustrates the connectivity of the molecule, highlighting the critical functional zones: the CRBN-binding glutarimide, the phthalimide scaffold, and the reactive amine handle.
Figure 1: Functional decomposition of Thalidomide-5-O-C9-NH2 HCl.
Synthesis Protocol
The synthesis of 5-substituted thalidomide derivatives requires careful regiochemical control. Unlike the 4-substituted analogs (derived from 3-hydroxyphthalic anhydride), this protocol utilizes 4-hydroxyphthalic anhydride as the starting material to access the 5-position on the final phthalimide ring.
Reaction Scheme Overview
-
Condensation: Formation of the 5-hydroxythalidomide core.
-
Alkylation: Attachment of the protected linker (
-Boc-9-bromononylamine). -
Deprotection: Removal of the Boc group and salt formation.
Figure 2: Step-by-step synthesis pathway for Thalidomide-5-O-C9-NH2 HCl.
Detailed Methodology
Step 1: Synthesis of 5-Hydroxythalidomide
-
Reagents: 4-Hydroxyphthalic anhydride (1.0 eq), 3-Aminopiperidine-2,6-dione HCl (1.0 eq), Potassium acetate (3.0 eq).
-
Solvent: Glacial Acetic Acid.
-
Procedure: Combine reagents in acetic acid and reflux at 110°C for 18 hours. The reaction drives the formation of the imide bond.
-
Workup: Cool to room temperature. The product often precipitates. Filter, wash with water and cold methanol. Dry under vacuum.
-
Validation:
NMR (DMSO- ) should show aromatic protons at the 5-position shifted upfield relative to unsubstituted thalidomide due to the hydroxyl group.
Step 2: Linker Attachment (Etherification)
-
Reagents: 5-Hydroxythalidomide (1.0 eq),
-Boc-9-bromononylamine (1.2 eq), Potassium Carbonate ( , 2.0 eq), Potassium Iodide (KI, 0.1 eq - catalyst). -
Solvent: Anhydrous DMF.
-
Procedure: Stir the mixture at 80°C under
atmosphere for 12-16 hours. -
Workup: Dilute with water/brine and extract with Ethyl Acetate. Wash organic layer with water (x3) to remove DMF. Dry over
and concentrate. -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Step 3: Boc-Deprotection & Salt Formation
-
Reagents: N-Boc intermediate from Step 2.
-
Solvent: 4M HCl in Dioxane (or EtOAc).
-
Procedure: Dissolve intermediate in minimal DCM, add HCl/Dioxane at 0°C, then warm to RT. Stir for 2 hours.
-
Workup: The hydrochloride salt will precipitate. Dilute with diethyl ether to maximize precipitation. Filter the solid under
(hygroscopic). Wash with ether. -
Storage: Store immediately in a desiccator at -20°C.
Application in PROTAC Design
Thalidomide-5-O-C9-NH2 HCl is a "Linker-Ligand" building block. Its primary application is the conjugation to a ligand that binds a Target Protein (POI) to create a PROTAC.
Mechanism of Action:
-
Binary Complex 1: The Thalidomide moiety binds to Cereblon (CRBN).
-
Binary Complex 2: The POI ligand binds to the target protein.
-
Ternary Complex: The C9 linker facilitates the proximity of CRBN and the POI, enabling ubiquitin transfer from the E2 enzyme to surface lysines on the POI.
Why the C9 Linker?
-
Length (~11-12 Å): A 9-carbon alkyl chain provides a hydrophobic, flexible span. It is suitable for targets where the binding pocket is buried or where a rigid linker (like piperazine) would cause steric clash.
-
Hydrophobicity: Unlike PEG linkers, the alkyl chain increases lipophilicity, which can improve cell permeability but may reduce aqueous solubility.
Conjugation Chemistry:
The terminal amine (
-
Amide Coupling: React with a carboxylic acid on the POI ligand (using HATU/DIPEA).
-
Reductive Amination: React with an aldehyde on the POI ligand.
-
SnAr: React with a fluorinated aromatic ring on the POI ligand.
Quality Control & Validation
To ensure the integrity of the synthesized compound, the following analytical benchmarks must be met.
Table 2: QC Parameters
| Test | Acceptance Criteria | Notes |
| HPLC Purity | > 95% at 254 nm | Impurities often include unreacted 5-hydroxythalidomide. |
| LC-MS | Confirm mass of the free base. | |
| 1H NMR | Integration of alkyl chain | Verify 18 protons for the C9 chain (multiplets ~1.2-1.8 ppm). |
| Appearance | White/Off-white powder | Yellowing indicates oxidation or residual solvent. |
References
-
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. Link
-
Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. Link
-
Mullard, A. (2019). Targeted protein degraders crowd into the clinic. Nature Reviews Drug Discovery. Link
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Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACs: New Strategies for Protein Degradation. Angewandte Chemie International Edition. Link
-
Bartlett, D. W., & Gilbert, A. M. (2019). Synthesis and Application of Cereblon Modulators. In Methods in Enzymology. Link
